molecular formula C13H12ClNO B11875480 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone

1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone

Cat. No.: B11875480
M. Wt: 233.69 g/mol
InChI Key: ZYMGTKRUGWTCGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone typically involves the reaction of 2-chloroquinoline derivatives with various reagents. One common method includes the alkylation of 2-chloroquinoline with ethanone derivatives in the presence of a catalyst such as silver nanoparticles . The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and ethanone groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

1-(2-chloro-5,8-dimethylquinolin-3-yl)ethanone

InChI

InChI=1S/C13H12ClNO/c1-7-4-5-8(2)12-10(7)6-11(9(3)16)13(14)15-12/h4-6H,1-3H3

InChI Key

ZYMGTKRUGWTCGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C(=O)C

Origin of Product

United States

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